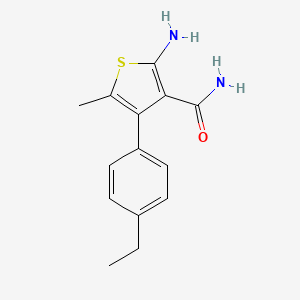

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide

説明

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide is a thiophene-based carboxamide derivative with a molecular formula of C₁₄H₁₆N₂OS and a molecular weight of 260.36 g/mol (calculated). The compound features a thiophene ring substituted at position 2 with an amino group (-NH₂), at position 4 with a 4-ethylphenyl group, at position 5 with a methyl group (-CH₃), and at position 3 with a carboxamide moiety (-CONH₂). This structural arrangement confers unique physicochemical properties, including moderate lipophilicity due to the ethylphenyl group, and hydrogen-bonding capacity via the carboxamide and amino groups.

特性

IUPAC Name |

2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-3-9-4-6-10(7-5-9)11-8(2)18-14(16)12(11)13(15)17/h4-7H,3,16H2,1-2H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAHDNZEECRZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-ethylbenzaldehyde, a series of reactions involving nitration, reduction, and cyclization can lead to the formation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

化学反応の分析

Types of Reactions

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group will produce an amino group .

科学的研究の応用

Medicinal Chemistry Applications

-

Pharmaceutical Intermediate:

- This compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of biologically active molecules. Its structure supports modifications that can enhance pharmacological properties.

-

Anticancer Activity:

- Research indicates that derivatives of thiophene carboxamides, including this compound, exhibit significant anticancer activity. For instance, compounds structurally related to 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide have shown cytotoxic effects against various cancer cell lines, including HepG-2 and HCT-116 cells .

- Enzyme Inhibition:

Biological Studies

-

Cellular Assays:

- It is employed in cellular assays to evaluate its biological activity, including receptor binding and enzyme interactions. The dual-targeting ability of related thiophene derivatives suggests that this compound could also possess similar properties, making it a candidate for further biological evaluation .

- Anti-inflammatory and Antimicrobial Properties:

Industrial Applications

- Synthesis of Complex Molecules:

Data Table: Summary of Applications

Case Studies

- Cytotoxicity Evaluation:

- VEGFR Inhibition Studies:

作用機序

The mechanism of action of 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .

類似化合物との比較

Comparison with Structurally Similar Thiophene Carboxamide Derivatives

The following table summarizes key structural and molecular features of 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Thiophene Ring | Functional Groups | Key Structural Differences |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₆N₂OS | 260.36 | 4-(4-ethylphenyl), 5-methyl | -NH₂, -CONH₂ | Reference compound |

| 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide | C₁₂H₁₁FN₂OS | 250.30 | 4-(4-fluorophenyl), 5-methyl | -NH₂, -CONH₂ | Fluorine substituent enhances polarity |

| 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide | C₁₂H₁₀Cl₂N₂OS | 301.20 | 4-(2,4-dichlorophenyl), 5-methyl | -NH₂, -CONH₂ | Chlorine atoms increase molecular weight |

| 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide | C₁₄H₁₆N₂OS | 260.36 | 4-(3,4-dimethylphenyl), 5-methyl | -NH₂, -CONH₂ | Methyl groups alter steric bulk |

| Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | C₁₇H₂₀N₂O₃S | 332.42 | 4-(4-ethoxyphenyl), 5-methyl | -NH₂, -COOEt | Ester group reduces hydrogen-bonding |

Structural and Functional Insights:

Substituent Effects on Lipophilicity: The 4-ethylphenyl group in the target compound contributes to higher lipophilicity compared to halogenated analogs (e.g., 4-fluorophenyl or 2,4-dichlorophenyl derivatives). This may enhance membrane permeability in biological systems .

Functional Group Modifications: Replacing the carboxamide (-CONH₂) with an ester (-COOEt) (e.g., in the ethyl carboxylate derivative) eliminates hydrogen-bond donor capacity, which could reduce affinity for polar targets .

Halogenated Derivatives :

- The 2,4-dichlorophenyl derivative (C₁₂H₁₀Cl₂N₂OS) exhibits a higher molecular weight (301.20 g/mol) due to chlorine atoms, which may improve metabolic stability but increase toxicity risks .

Biological Relevance: While direct pharmacological data for these compounds is scarce, structurally related thiophene derivatives have demonstrated biological importance in crystal structure studies and medicinal chemistry research .

生物活性

Introduction

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to compile and analyze the existing literature on its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties . The presence of an amine group and a carboxamide moiety in its structure contributes to its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures can inhibit biofilm formation in uropathogenic Escherichia coli strains. Specifically, modifications at the C-2 position of the thiophene ring have been shown to enhance antibiofilm activity without affecting bacterial growth .

Table 1: Antibacterial Activity Comparison

| Compound | Biofilm Inhibition (HA Titer) | Reference |

|---|---|---|

| This compound | Reduced from 7.5 to 5 | |

| EC240 (Positive Control) | Reduced to 2.5 |

Anticancer Activity

The anticancer properties of thiophene derivatives have also been explored. A close examination of structure-activity relationships (SAR) indicates that specific substitutions on the thiophene ring can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups at strategic positions have demonstrated significant activity against human glioblastoma and melanoma cell lines .

Table 2: Cytotoxicity Data

The mechanism by which this compound exerts its biological effects may involve modulation of specific receptors or enzymes. Thiophene derivatives are known to act as allosteric enhancers at adenosine receptors, which are implicated in various physiological processes, including antiarrhythmic and antilipolytic activities .

Study on Antibacterial Effects

In a study focusing on the antibiofilm activity of thiophene derivatives, it was found that the modification of the amide group at the C-2 position significantly influenced the compound's ability to inhibit pilus formation in E.coli. The results indicated that compounds with specific structural features could effectively reduce biofilm formation while maintaining low toxicity towards bacterial growth .

Study on Anticancer Effects

Another significant study assessed the anticancer potential of a series of thiazole-bearing molecules, revealing that certain substitutions led to enhanced activity against cancer cell lines. The presence of methyl groups and specific aromatic substitutions were critical for achieving lower IC50 values, indicating potent cytotoxic effects .

Q & A

Q. What are the standard synthetic methodologies for 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide?

The synthesis of this compound typically involves multi-step reactions leveraging its thiophene core and functional groups. Common approaches include:

- Substitution reactions : Amine or thiol groups are introduced via nucleophilic substitution under basic conditions (e.g., sodium hydroxide) .

- Oxidation/Reduction : Functional group interconversion, such as using KMnO₄ for oxidation to carboxylic acids or LiAlH₄ for reduction to amines .

- Coupling reactions : Amide bonds are formed using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach aryl or alkyl groups .

Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and functional groups (e.g., ethylphenyl protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 316.12) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates with UV visualization .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Q. How is the compound initially screened for biological activity?

Preliminary screening involves:

- In vitro enzyme assays : Testing inhibition of targets like kinases or proteases using fluorescence-based kinetic assays (IC₅₀ determination) .

- Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) against cancer or bacterial cell lines to assess therapeutic potential .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing ethylphenyl with chlorophenyl) to evaluate activity trends .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?

SAR studies require systematic variation of substituents and rigorous biological testing:

- Substituent libraries : Synthesize derivatives with modified aryl (e.g., 4-cyclohexylphenyl) or alkyl (e.g., isopropyl) groups .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like COX-2 or EGFR .

- Biological assays : Compare IC₅₀ values across derivatives to identify key functional groups (e.g., ethylphenyl enhances lipophilicity) .

Q. Example SAR Table

| Derivative | Substituent Modification | IC₅₀ (Enzyme X) |

|---|---|---|

| Parent compound | 4-Ethylphenyl | 12 µM |

| Derivative A | 4-Chlorophenyl | 8 µM |

| Derivative B | 4-Cyclohexylphenyl | 25 µM |

| Data adapted from comparative studies in . |

Q. What strategies resolve contradictions in reported biological activities of thiophene derivatives?

Contradictions may arise from assay variability or off-target effects. Solutions include:

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Structural elucidation : Co-crystallize the compound with its target (e.g., kinase domain) to confirm binding interactions via X-ray diffraction .

- Meta-analysis : Cross-reference published datasets to identify consensus activity trends and outliers .

Q. What methods optimize the synthetic yield of the compound while minimizing side products?

Optimization strategies include:

- Catalyst screening : Test palladium or copper catalysts for coupling efficiency in amide bond formation .

- Reaction monitoring : Use real-time HPLC to detect intermediates and adjust reaction time/temperature .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as the compound may cause respiratory irritation .

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass bottles at 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。